amine CAS No. 90723-12-9](/img/structure/B3058646.png)

[2-(Diethylamino)ethyl](propyl)amine

Overview

Description

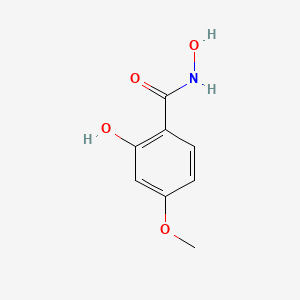

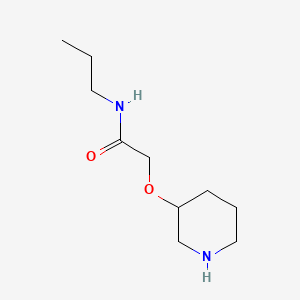

“2-(Diethylamino)ethylamine” is a compound with the molecular formula C9H22N2 . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

The synthesis of amines like “2-(Diethylamino)ethylamine” can involve various methods. One common method is the reaction of amines with halogenoalkanes . This process involves a series of reactions that result in the formation of secondary and tertiary amines and their salts, and quaternary ammonium salts . Another method involves the copolymerization of amine-containing monomers .Molecular Structure Analysis

The molecular structure of “2-(Diethylamino)ethylamine” can be analyzed using various techniques. The compound’s structure can be viewed using Java or Javascript . The structure of amines is similar to that of ammonia, which has a trigonal pyramidal shape .Chemical Reactions Analysis

Amines like “2-(Diethylamino)ethylamine” can act as nucleophiles, meaning they are attracted to and can react with a positive or slightly positive part of another molecule or ion . This is due to the presence of a lone pair of electrons on the nitrogen atom . The primary amine can react with a molecule of the halogenoalkane .Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely. For example, amines can have a strong ammonia-like odor . They can also exhibit temperature responsiveness .Scientific Research Applications

Polymer Synthesis and Characterization

Synthesis of Tertiary Amine-Structured Compounds : Tertiary amine-structured compounds like diethylaminoethyl were synthesized for potential applications in responsive materials. These compounds were characterized for purity and structure, showcasing their utility in material science (Sun et al., 2021).

Creation of Cationic Diblock Copolymers : Tertiary amine methacrylate comonomers, including 2-(diethylamino)ethyl methacrylate, were used to create novel cationic diblock copolymers that exhibit reversible micellization in aqueous media, demonstrating their potential in nanotechnology and material science (Bütün et al., 2001).

Applications in Chemistry and Material Science

Characterization of pH-Dependent Polyelectrolyte Block Copolymer Micelles : This study explored the properties of 2-(dimethylamino)ethyl methacrylate/2-(diethylamino)ethyl methacrylate block copolymer micelles, showing their pH-dependent behavior in aqueous solutions. Such copolymers have potential applications in drug delivery and material science (Lee et al., 1999).

Catalytic Applications : Amine-based tripodal copper complexes, including tris(2-(diethylamino)ethyl)amine, were investigated for their catalytic performance in atom transfer radical polymerization, highlighting their potential in the field of catalysis (Inoue & Matyjaszewski, 2004).

Fluorescence Probes : Compounds like N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide were studied for their fluorescence properties, suggesting their use as fluorescent probes in temperature and solvent polarity detection (Huang & Tam-Chang, 2010).

Environmental and Industrial Applications

CO2 Capture from Flue Gas Streams : Amino alcohols, including derivatives of diethylamino, were synthesized and evaluated for their performance in CO2 absorption, indicating their potential use in environmental applications related to carbon capture (Maneeintr et al., 2009).

Amine Grafted Metallosilicate Materials : Amine-containing compounds were grafted onto MCM-41 matrices for use as basic catalysts in eco-friendly processes, demonstrating their role in sustainable chemistry (Blasco-Jiménez et al., 2010).

These studies highlight the diverse applications of 2-(Diethylamino)ethylamine in fields like material science, chemistry, environmental science, and nanotechnology, demonstrating its versatility and importance in scientific research.

Mechanism of Action

Target of Action

Similar compounds, such as tertiary amine methacrylates, are frequently used in the synthesis of stimuli-responsive and biocompatible materials .

Mode of Action

It is known that tertiary amines can form a cyclic intermediate, which increases their relative activity . This suggests that 2-(Diethylamino)ethylamine might interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that polymers containing quaternary ammonium groups can interact with negatively charged bacterial walls, disrupting their membranes and causing bacterial death . This suggests that 2-(Diethylamino)ethylamine might affect similar biochemical pathways.

Pharmacokinetics

It is known that the compound is slightly soluble in water , which could influence its bioavailability.

Result of Action

It is known that copolymers synthesized from similar compounds exert good antibacterial activity against tested bacteria . This suggests that 2-(Diethylamino)ethylamine might have similar effects.

Action Environment

It is known that the compound is stable under normal conditions , suggesting that it might maintain its efficacy and stability under a variety of environmental conditions.

Safety and Hazards

Future Directions

The future directions of research on amines like “2-(Diethylamino)ethylamine” could involve further exploration of their properties and potential applications. For instance, recent studies have shown that certain amines possess temperature responsiveness, suggesting potential applications in areas such as drug delivery, sensing, and oil/lubricant viscosity modification .

Properties

IUPAC Name |

N',N'-diethyl-N-propylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-4-7-10-8-9-11(5-2)6-3/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJFXKFYVBYDTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCN(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304409 | |

| Record name | NSC165641 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90723-12-9 | |

| Record name | N1,N1-Diethyl-N2-propyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90723-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 165641 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090723129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC165641 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[4-(trifluoromethyl)phenyl] sulfide](/img/structure/B3058565.png)

![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}-N-hydroxyacetamide](/img/structure/B3058571.png)